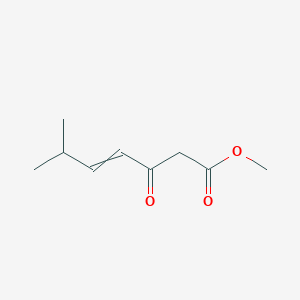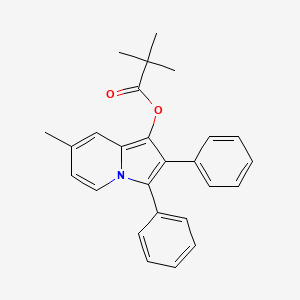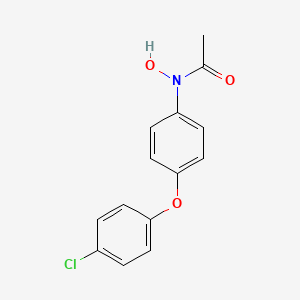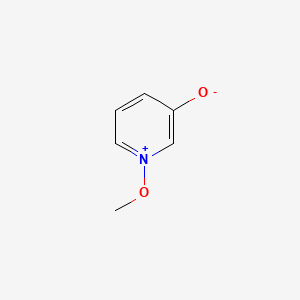
Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt is a chemical compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.1253 g/mol . It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the reaction of pyridine derivatives with alkylating agents. For Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt, the specific synthetic route involves the methylation of 3-hydroxy-pyridine using a methylating agent such as methyl iodide under basic conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of pyridinium salts often employs continuous flow reactors to enhance reaction efficiency and yield. The process involves the use of high-purity starting materials and controlled reaction conditions to produce the desired pyridinium salt with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyridine derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 3-hydroxy-, hydroxide, inner salt
- Pyridinium, 1-methoxy-, hydroxide, inner salt
- Pyridinium, 3-methoxy-, hydroxide, inner salt
Uniqueness
Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt is unique due to the presence of both hydroxyl and methoxy groups on the pyridinium ring. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds with only one functional group .
Eigenschaften
CAS-Nummer |
101615-77-4 |
|---|---|
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
1-methoxypyridin-1-ium-3-olate |
InChI |
InChI=1S/C6H7NO2/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 |
InChI-Schlüssel |
QSIKSVXXOQDQNV-UHFFFAOYSA-N |
Kanonische SMILES |
CO[N+]1=CC=CC(=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


selanium iodide](/img/structure/B14329558.png)

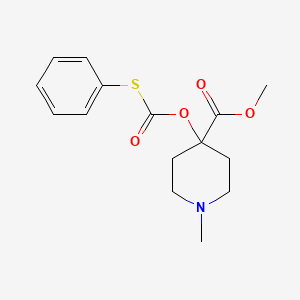
![6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate](/img/structure/B14329574.png)
![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)

![N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14329588.png)

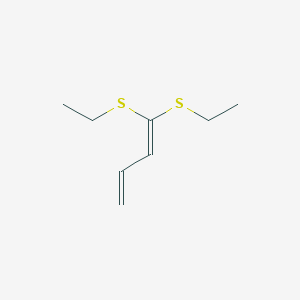

silane](/img/structure/B14329610.png)
